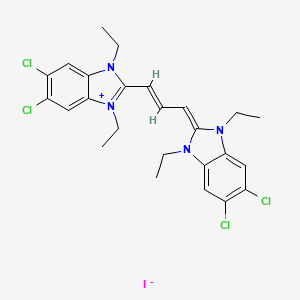
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide
Overview
Description
1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, also known as JC-1, is a compound with the molecular formula C25H27Cl4IN4 and a molecular weight of 652.23 . It is widely used as a fluorescent probe to detect mitochondrial membrane potential .
Molecular Structure Analysis
The ground state geometric and spectroscopic properties of the cation in the gas and solution phases have been calculated using density functional theory . The ground state equilibrium structure of a cis-conformer lies approximately 200 cm−1 above that of a trans-conformer, and both conformers have C2 symmetry .Physical and Chemical Properties Analysis
The compound has a molecular weight of 652.23 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Analysis of Mitochondrial Membrane Potential
1,1',3,3'-Tetraethyl-5,5',6,6'-tetrachloroimidacarbocyanine iodide, commonly referred to as JC-1, is primarily used in the analysis of mitochondrial membrane potential (ΔΨm). Studies have shown that JC-1 can be utilized in polychromatic flow cytometry for detecting ΔΨm along with other biological parameters like apoptosis and reactive oxygen species production without requiring compensation between fluorescences (De Biasi, Gibellini, & Cossarizza, 2015). Additionally, JC-1 has revealed that membrane potentials across mitochondria within a living cell can be heterogeneous, even within a single mitochondrion (Smiley et al., 1991).
Investigation of Supramolecular Structures
JC-1 has been utilized in studying the supramolecular structure and aggregation behavior of its molecules. For instance, the aggregation behavior of cationic JC-1 in aqueous solutions has been investigated using various spectroscopic techniques, revealing insights into its structural properties (Berlepsch & Böttcher, 2013).
Labeling of Mitochondria in Cultured Cells
JC-1 dye is also used for labeling mitochondria in cultured cells. The dye's monomeric form has an emission maximum of about 529 nm, and it forms red fluorescent J-aggregates with an emission maximum at 590 nm at higher concentrations or potentials. This property has been exploited to study mitochondrial potential and uniformity within cells (Chazotte, 2011).
Studies on Mitochondrial Membrane Potential After Low-Power Laser Irradiation
Research has been conducted to determine the mitochondrial membrane potential in cells after irradiation with low-power lasers, using JC-1 as a key component in the methodology. This approach has allowed for the analysis of mitochondrial functionality and morphology changes under such conditions (Bortoletto et al., 2004).
Density Functional Theory and Raman Spectroscopy Analysis
JC-1 has beensubjected to analysis using density functional theory and Raman spectroscopy. This approach provides insights into the electronic and Raman scattering spectra of JC-1, helping to understand its ground state geometric and spectroscopic properties. Such analyses are crucial for understanding the vibrational modes and structural aspects of JC-1 in various environments (Aydin, Dede, & Akins, 2011).
Cytofluorimetric Analysis of Mitochondrial Membrane Potential
A novel method has been developed for the cytofluorimetric analysis of mitochondrial membrane potential in intact cells using JC-1. This method exploits the dye’s ability to form J-aggregates associated with a large shift in emission, depending on the membrane potential. Such techniques are essential for understanding mitochondrial dynamics in various cell types (Cossarizza et al., 1993).
Investigation of Mitochondrial Network by Imaging
JC-1 has been utilized in imaging studies to investigate mitochondrial networks. It can be used to follow alterations in mitochondrial distribution and connectivity, providing critical data for understanding mitochondrial dynamics in health and disease (Ben-Shachar, Suss-Toby, & Robicsek, 2015).
Mechanism of Action
Target of Action
JC-1, also known as CBIC2 or 1,1’,3,3’-Tetraethyl-5,5’,6,6’-tetrachloroimidacarbocyanine iodide, primarily targets the mitochondria in cells . The mitochondria play a crucial role in cellular energy production and apoptosis .
Mode of Action
JC-1 is a cationic dye that accumulates in energized mitochondria . It exists in two forms: a monomer at low concentrations and J-aggregates at higher concentrations . The monomeric form of JC-1 exhibits green fluorescence, while the J-aggregate form exhibits red fluorescence . The shift from green to red fluorescence is potential-dependent, indicating changes in the mitochondrial membrane potential .
Biochemical Pathways
JC-1 is widely used in apoptosis studies to monitor mitochondrial health . A distinctive feature of the early stages of programmed cell death (apoptosis) is the disruption of active mitochondria, which includes changes in the membrane potential . The changes in membrane potential are associated with the opening of the mitochondrial permeability transition pore (MPTP), allowing passage of ions and small molecules . This leads to the decoupling of the respiratory chain and the release of cytochrome c into the cytosol .
Pharmacokinetics
The pharmacokinetics of JC-1 are largely determined by its membrane-permeant nature . This allows it to accumulate in the electronegative interior of the mitochondrion . .
Result of Action
The result of JC-1’s action is a visual representation of the mitochondrial membrane potential . In healthy cells, JC-1 accumulates in the mitochondria as J-aggregates, exhibiting red fluorescence . In apoptotic or unhealthy cells, where the mitochondrial membrane potential is low, JC-1 exists as a monomer, exhibiting green fluorescence . Therefore, a decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization .
Action Environment
The action of JC-1 can be influenced by environmental factors such as temperature . For instance, JC-1 can solidify at lower temperatures, and it is recommended to use a water bath at 20-25°C to dissolve it completely . Furthermore, the concentration of JC-1 in the mitochondria can be influenced by the mitochondrial membrane potential, which can be affected by various environmental factors .
Biochemical Analysis
Biochemical Properties
JC-1 exhibits potential-dependent accumulation in mitochondria . In low concentrations, JC-1 exists predominantly as a monomer that yields green fluorescence . At higher concentrations or potentials, JC-1 forms red fluorescent “J-aggregates” within the mitochondria . This unique property allows JC-1 to serve as an indicator of mitochondrial membrane potential .
Cellular Effects
JC-1 is used in apoptosis studies to monitor mitochondrial health . Changes in the mitochondrial membrane potential, which can occur during the early stages of programmed cell death, are indicated by a decrease in the red/green fluorescence intensity ratio . This is due to the disruption of active mitochondria, including changes in the membrane potential and alterations to the oxidation–reduction potential of the mitochondria .
Molecular Mechanism
The molecular mechanism of JC-1 involves its potential-dependent accumulation in mitochondria . At higher concentrations or potentials, JC-1 forms red fluorescent “J-aggregates” within the mitochondria . These J-aggregates exhibit a broad excitation spectrum and an emission maximum at 590 nm . The formation of these aggregates and the resulting shift in fluorescence is indicative of the mitochondrial membrane potential .
Temporal Effects in Laboratory Settings
The effects of JC-1 over time in laboratory settings are primarily observed through changes in fluorescence. As the mitochondrial membrane potential changes, the ratio of red to green fluorescence also changes . This allows researchers to monitor the health of mitochondria over time .
Dosage Effects in Animal Models
While specific dosage effects of JC-1 in animal models were not found in the search results, it is generally understood that the concentration of JC-1 used can influence the formation of J-aggregates and thus the resulting fluorescence .
Metabolic Pathways
JC-1 is primarily involved in the metabolic pathways of the mitochondria . It is used to monitor the mitochondrial membrane potential, which is a crucial aspect of mitochondrial metabolism .
Transport and Distribution
JC-1 is a membrane-permeant dye, allowing it to be transported across cell membranes and accumulate in the mitochondria . The distribution of JC-1 within cells is largely dependent on the mitochondrial membrane potential .
Subcellular Localization
JC-1 is known to be localized exclusively in mitochondria, particularly under physiological conditions characterized by sufficient mitochondrial membrane potential . The accumulation of JC-1 in mitochondria leads to the formation of J-aggregates, which yield a red fluorescence .
Properties
IUPAC Name |
5,6-dichloro-2-[(E)-3-(5,6-dichloro-1,3-diethylbenzimidazol-3-ium-2-yl)prop-2-enylidene]-1,3-diethylbenzimidazole;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27Cl4N4.HI/c1-5-30-20-12-16(26)17(27)13-21(20)31(6-2)24(30)10-9-11-25-32(7-3)22-14-18(28)19(29)15-23(22)33(25)8-4;/h9-15H,5-8H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYNNIUVBDKICAX-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1C=CC=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC(=C(C=C2[N+](=C1/C=C/C=C3N(C4=CC(=C(C=C4N3CC)Cl)Cl)CC)CC)Cl)Cl.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27Cl4IN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3520-43-2 | |
| Record name | 5,5′,6,6′-Tetrachloro-1,1′,3,3′-tetraethylbenzimidazolocarbocyanine iodide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3520-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JC 1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003520432 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3520-43-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[6-(2-amino-2-oxoethyl)-12-benzyl-9-(1-hydroxyethyl)-3-(hydroxymethyl)-18-[(4-hydroxyphenyl)methylidene]-19,22-dimethyl-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]-3-(2-pentylphenyl)propanamide](/img/structure/B1672737.png)
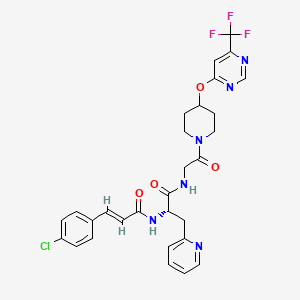
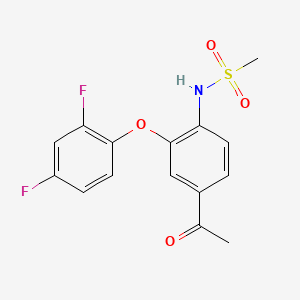
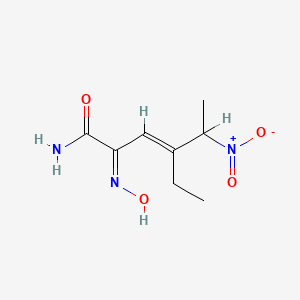
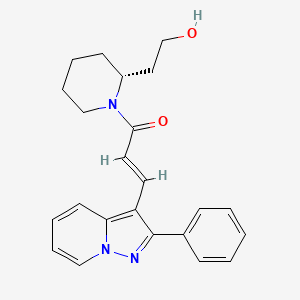
![sodium;2-[[4-[[(2S)-3-methyl-1-oxo-1-[(2S)-2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]carbamoyl]benzoyl]amino]acetate](/img/structure/B1672744.png)
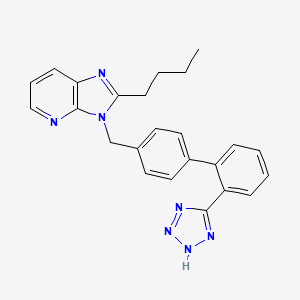
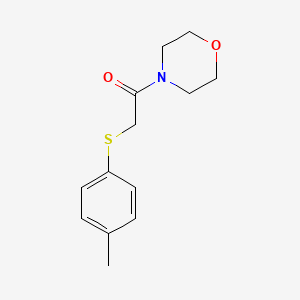
![(4R)-4-Ethyl-4-hydroxy-8,9-methylenedioxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione](/img/structure/B1672752.png)
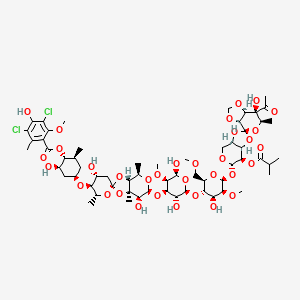
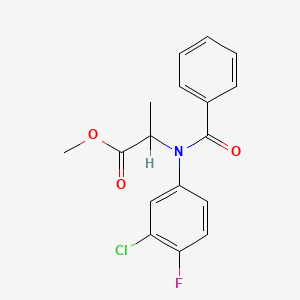
![4',5'-Bis(1,3,2-dithiarsolan-2-yl)-3',6'-dihydroxy-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B1672755.png)

